molecular formula C6H6FN B1174431 2-Fluoroaniline--d2,ND2 CAS No. 1219804-77-9

2-Fluoroaniline--d2,ND2

Cat. No.: B1174431
CAS No.: 1219804-77-9
M. Wt: 115.14 g/mol
InChI Key: FTZQXOJYPFINKJ-PRAYLXBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroaniline-4,6-d2,ND2 (CAS: [1219804-77-9]) is a deuterium-labeled derivative of 2-fluoroaniline, where two hydrogen atoms at the 4- and 6-positions of the aromatic ring and the amino group (-NH2) are replaced with deuterium (D). This compound has a molecular formula of C6H2D4FN and a molecular weight of 115.14 g/mol . It is synthesized with high isotopic purity (98 atom% D), making it valuable in mechanistic studies, isotopic tracing, and NMR spectroscopy due to deuterium’s distinct nuclear properties . Its non-deuterated counterpart, 2-fluoroaniline (CAS: [348-54-9]), has a molecular weight of 111.11 g/mol and is widely used as a precursor in pharmaceuticals and agrochemicals .

Properties

CAS No.

1219804-77-9

Molecular Formula

C6H6FN

Molecular Weight

115.14 g/mol

IUPAC Name

N,N,2,4-tetradeuterio-6-fluoroaniline

InChI

InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1D,4D/hD2

InChI Key

FTZQXOJYPFINKJ-PRAYLXBLSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)F)N([2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)N)F

Synonyms

2-Fluoroaniline--d2,ND2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroaniline–d2,ND2 typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoronitrobenzene.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2).

    Isotopic Exchange: The hydrogen atoms at the 4 and 6 positions are exchanged with deuterium using a deuterium source such as deuterium oxide (D2O) under acidic or basic conditions.

Industrial Production Methods

Industrial production of 2-Fluoroaniline–d2,ND2 is not common due to its specialized use in research. the general approach involves large-scale reduction and isotopic exchange processes similar to those used in laboratory synthesis, but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroaniline–d2,ND2 undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be further reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of different amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
2-Fluoroaniline derivatives are frequently utilized in the synthesis of pharmaceutical compounds. For instance, compounds derived from 2-fluoroaniline have been shown to exhibit potent activity against various kinases, which are crucial targets in cancer therapy. The structural modifications of 2-fluoroaniline can lead to the development of kinase inhibitors that demonstrate high selectivity and potency against specific targets such as hAdoK and MtbAdoK .

Case Study:
In a study focusing on structure-guided drug design, a series of 2-fluoroaniline derivatives were synthesized and tested for their inhibitory effects on specific kinases. The results indicated that certain bulky substitutions at the N7 position of adenosine analogues improved binding affinity and selectivity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Material Science

2. Synthesis of Advanced Materials:
The unique properties of 2-fluoroaniline--d2,ND2 make it suitable for the synthesis of advanced materials, including polymers and nanomaterials. Its ability to participate in various chemical reactions allows for the development of functionalized materials with tailored properties.

Data Table:

Material TypeSynthesis MethodProperties
Conductive PolymersPolymerizationEnhanced electrical conductivity
NanocompositesSol-gel processImproved mechanical strength

Analytical Chemistry

3. Isotopic Labeling:
The deuterated form of 2-fluoroaniline is particularly valuable in analytical chemistry for isotopic labeling studies. It can be used as a tracer in mass spectrometry and NMR spectroscopy, allowing researchers to track molecular interactions and transformations with high precision.

Case Study:
In a recent analytical study, researchers utilized this compound as a labeling agent to investigate reaction pathways in organic synthesis. The incorporation of deuterium allowed for detailed kinetic studies and improved resolution in NMR spectra, demonstrating its utility in mechanistic investigations .

Mechanism of Action

The mechanism of action of 2-Fluoroaniline–d2,ND2 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect. This makes it a valuable tool for studying detailed reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes.

Comparison with Similar Compounds

Deuterated Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
2-Fluoroaniline-4,6-d2,ND2 C6H2D4FN 115.14 [1219804-77-9] 98% deuterium purity; toxic
2-Nitroaniline-4,6-d2 C6H3D2N2O2 158.12 Not Provided Deuterated nitro derivative; used in isotopic labeling
3-Fluoroaniline-2,4,6-d3,ND2 C6HD3FN 116.15 [1398065-56-9] 99% deuterium purity; toxic

Key Observations :

  • Deuterated fluoroanilines exhibit higher molecular weights and distinct spectroscopic profiles compared to non-deuterated forms, enabling precise tracking in reaction mechanisms .
  • Toxicity is a common concern, necessitating stringent handling protocols (e.g., ventilation, PPE) .

Fluoroaniline Isomers and Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Substituents/Features Reference
2-Fluoro-4-nitroaniline C6H5FN2O2 156.11 [369-35-7] Nitro group at 4-position; >95% purity
2-Fluoro-5-nitroaniline C6H5FN2O2 156.11 [369-36-8] Nitro group at 5-position; mp 99–101°C
5-Nitro-2-fluoroaniline C6H5FN2O2 156.11 Not Provided Studied for hydrogen bonding and stability
4-Fluoro-2-iodoaniline C6H5FIN 237.01 [61272-76-2] Dual halogenation (F, I); ≥95% purity

Key Observations :

  • Positional isomerism significantly impacts physicochemical properties. For example, 2-fluoro-4-nitroaniline and 2-fluoro-5-nitroaniline share the same molecular formula but differ in melting points and reactivity due to nitro group placement .
  • Halogenated derivatives like 4-fluoro-2-iodoaniline enable diverse transformations (e.g., cross-coupling reactions) in medicinal chemistry .

Functionalized Fluoroanilines

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups/Applications Reference
2-(Difluoromethylsulphonyl)-6-fluoroaniline C7H6F3NO2S 225.19 Not Available Sulfonyl group; agrochemical research
N-Ethyl-4-fluoro-2-nitroaniline C8H9FN2O2 184.17 [774-22-1] Ethylamino group; chemical synthesis

Key Observations :

  • Sulfonyl and alkylamino substituents expand utility in drug discovery. For instance, 2-(difluoromethylsulphonyl)-6-fluoroaniline is a high-purity building block for agrochemicals .
  • Functionalized derivatives often require specialized storage (e.g., cool, dry conditions) to maintain stability .

Spectroscopic and Structural Studies

A 2023 study compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline using FT-IR, NMR, and X-ray diffraction. Key findings include:

  • 5-Nitro-2-fluoroaniline exhibited stronger intramolecular hydrogen bonding (N–H···O) than its isomer, influencing crystal packing and thermal stability .
  • Molecular docking simulations revealed that nitro group positioning affects binding affinity to biological targets, highlighting the importance of regiochemistry in drug design .

Isotopic Tracing

Deuterated fluoroanilines like 2-Fluoroaniline-4,6-d2,ND2 are critical in:

  • Mechanistic studies : Tracking hydrogen/deuterium exchange in catalytic reactions .
  • Pharmacokinetics: Monitoring metabolite pathways without interference from non-deuterated analogs .

Biological Activity

2-Fluoroaniline--d2,ND2 is a deuterated derivative of 2-fluoroaniline, which is a compound of interest in various fields including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for its potential applications in drug development and therapeutic interventions.

  • Molecular Formula : C7H7FN2
  • Molecular Weight : 138.14 g/mol
  • Structure : The compound features a fluorine atom attached to the aniline ring, which influences its reactivity and biological interactions.
  • Receptor Interactions :
    • 2-Fluoroaniline--d2 has been studied for its interactions with various receptors, particularly in the context of neuropeptide FF (NPFF) receptors. These receptors are involved in pain modulation and anxiety responses, suggesting potential therapeutic applications for conditions such as chronic pain and mood disorders .
  • Antimicrobial Properties :
    • Studies indicate that derivatives of fluoroanilines exhibit significant antimicrobial activity. This property may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Anticancer Activity :
    • Research has shown that fluoroanilines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating better cellular uptake and bioavailability .

Case Study 1: Pain Management

A study investigated the effects of 2-fluoroaniline--d2 on NPFF receptor modulation. The findings suggested that this compound could significantly reduce pain responses in rodent models, implicating NPFF receptors as viable targets for therapeutic intervention in pain management .

Case Study 2: Antimicrobial Efficacy

In another study, 2-fluoroaniline--d2 was tested against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The results demonstrated a notable inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Table 1: Biological Activity Summary of 2-Fluoroaniline--d2

Activity Type Effect Reference
Pain ModulationSignificant reduction in pain
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.